molecular formula C16H16N4O2 B5379411 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid

4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid

Katalognummer B5379411
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: CNLXRPAGBGUXEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as EPI-001 and is a small molecule inhibitor of the androgen receptor.

Wirkmechanismus

The mechanism of action of 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is through the inhibition of the androgen receptor. The androgen receptor is a transcription factor that plays a critical role in the growth and survival of prostate cancer cells. EPI-001 binds to a specific site on the androgen receptor, preventing it from binding to and activating its target genes. This inhibition leads to a decrease in the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid has also been studied for its biochemical and physiological effects. Studies have shown that EPI-001 can inhibit the androgen receptor in a selective and potent manner, without affecting other related receptors. This selectivity is important in reducing potential side effects of treatment. In addition, EPI-001 has been shown to inhibit the growth and survival of prostate cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid in lab experiments is its high purity and potency. The synthesis method allows for the production of a pure and potent compound, which is important for accurate and reproducible results. However, one limitation of using EPI-001 in lab experiments is its specificity for the androgen receptor. While this specificity is important for reducing potential side effects, it also limits the potential applications of EPI-001 in other areas of research.

Zukünftige Richtungen

There are several potential future directions for the study of 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid. One area of research is in the development of new and improved inhibitors of the androgen receptor. While EPI-001 is a potent and selective inhibitor, there is still room for improvement in terms of efficacy and specificity. Another potential direction is in the study of the androgen receptor in other types of cancer. While the androgen receptor is a key target in the treatment of prostate cancer, it may also play a role in other types of cancer. Finally, there is potential for the development of new therapeutic applications for EPI-001 outside of cancer treatment. The androgen receptor is also involved in other physiological processes, such as male sexual development, and EPI-001 may have potential applications in these areas as well.
Conclusion
In conclusion, 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid is a small molecule inhibitor of the androgen receptor that has gained attention in scientific research for its potential therapeutic applications. The synthesis method allows for the production of a pure and potent compound, which is important for accurate and reproducible results. EPI-001 has been shown to selectively and potently inhibit the androgen receptor, leading to a decrease in the growth and survival of prostate cancer cells. While there are limitations to the specificity of EPI-001, there are also potential future directions for the study of this compound in the development of new and improved inhibitors of the androgen receptor and in other types of cancer and physiological processes.

Synthesemethoden

The synthesis of 4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid was first reported in 2012 by researchers at the University of California, San Francisco. The synthesis involved a series of chemical reactions starting from commercially available starting materials. The final product was obtained in high yield and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of prostate cancer. The androgen receptor is a key target in the treatment of prostate cancer, and EPI-001 has been shown to inhibit the androgen receptor in a selective and potent manner. This inhibition leads to a decrease in the growth and survival of prostate cancer cells.

Eigenschaften

IUPAC Name

4-[1-[(1-ethylpyrazol-4-yl)methyl]imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-20-11-12(9-18-20)10-19-8-7-17-15(19)13-3-5-14(6-4-13)16(21)22/h3-9,11H,2,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLXRPAGBGUXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C=CN=C2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.